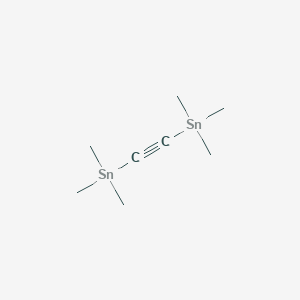

Bis(trimethylstannyl)acetylene

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Acute Toxic;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

trimethyl(2-trimethylstannylethynyl)stannane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2.6CH3.2Sn/c1-2;;;;;;;;/h;6*1H3;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDIFRACRLLNHOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Sn](C)(C)C#C[Sn](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18Sn2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00175409 | |

| Record name | Ethynylenebis(trimethylstannane) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00175409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

351.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2117-50-2 | |

| Record name | 1,1′-(1,2-Ethynediyl)bis[1,1,1-trimethylstannane] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2117-50-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethynylenebis(trimethylstannane) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002117502 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethynylenebis(trimethylstannane) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00175409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethynylenebis[trimethylstannane] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.659 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Bis(trimethylstannyl)acetylene

CAS Number: 2117-50-2

This technical guide provides a comprehensive overview of Bis(trimethylstannyl)acetylene, a versatile organotin reagent crucial in various fields of chemical synthesis. This document is intended for researchers, scientists, and professionals in drug development and materials science, offering detailed information on its properties, synthesis, and applications.

Chemical Properties and Data

This compound, also known as 1,2-Bis(trimethylstannyl)ethyne, is a valuable synthetic intermediate.[1] Its key physical and chemical properties are summarized below.

General Properties

| Property | Value | Reference |

| CAS Number | 2117-50-2 | [1][2] |

| Molecular Formula | C8H18Sn2 | [1] |

| Molecular Weight | 351.65 g/mol | [1][2] |

| Appearance | White to off-white powder or crystals | |

| Melting Point | 59-61 °C | [2] |

Spectroscopic Data

While detailed spectra for this compound are not abundantly published, data for the analogous and widely studied Bis(trimethylsilyl)acetylene (BTMSA) provides valuable insights. Spectroscopic characterization is crucial for confirming the identity and purity of the compound.

| Spectroscopy | Expected Observations |

| ¹H NMR | A single sharp singlet for the 18 equivalent protons of the two trimethylstannyl groups. The chemical shift is typically in the upfield region. |

| ¹³C NMR | Two distinct signals are expected: one for the methyl carbons of the trimethylstannyl groups and another for the acetylenic carbons. |

| ¹¹⁹Sn NMR | A single resonance characteristic of the tin environment in the molecule. This is a key technique for characterizing organotin compounds. |

| IR Spectroscopy | The characteristic C≡C stretching vibration is expected, though it may be weak or absent due to the symmetrical nature of the molecule. Vibrations associated with the Sn-C bonds and methyl groups will also be present. |

| Mass Spectrometry | The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns involving the loss of methyl groups and the tin-carbon bonds. |

Synthesis of this compound

The synthesis of this compound typically involves the reaction of a metal acetylide with a trimethyltin (B158744) halide. A common laboratory-scale preparation is outlined below.

Synthetic Pathway

Caption: Synthetic route to this compound.

Experimental Protocol

Materials:

-

Acetylene gas

-

n-Butyllithium (in hexanes)

-

Trimethyltin chloride

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

-

Anhydrous hexanes

-

Standard Schlenk line and glassware

Procedure:

-

Preparation of Lithium Acetylide: A flame-dried Schlenk flask equipped with a magnetic stir bar, a gas inlet, and a septum is placed under an inert atmosphere (argon or nitrogen). Anhydrous diethyl ether or THF is added, and the solvent is cooled to -78 °C using a dry ice/acetone bath. Acetylene gas is bubbled through the solvent for a period to ensure saturation.

-

Deprotonation: While maintaining the acetylene stream, two equivalents of n-butyllithium in hexanes are added dropwise to the solution. The formation of a white precipitate of lithium acetylide will be observed. The mixture is stirred at -78 °C for an additional 30 minutes after the addition is complete.

-

Stannylation: Two equivalents of trimethyltin chloride, dissolved in a minimal amount of anhydrous diethyl ether or THF, are added dropwise to the lithium acetylide suspension at -78 °C.

-

Workup: The reaction mixture is allowed to warm to room temperature and stirred overnight. The reaction is then quenched by the slow addition of water. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by recrystallization from a suitable solvent such as hexanes or by sublimation to afford this compound as a white crystalline solid.

Reactions and Applications

This compound is a key reagent in cross-coupling reactions, particularly the Stille reaction, and also participates in cycloaddition reactions.

Stille Cross-Coupling Reaction

The Stille reaction is a powerful method for the formation of carbon-carbon bonds. This compound can be used to introduce an ethynyl (B1212043) or a substituted ethynyl group into organic molecules.

Caption: General workflow of a Stille cross-coupling reaction.

Materials:

-

This compound

-

Aryl or vinyl halide/triflate (e.g., iodobenzene)

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0))

-

Anhydrous and degassed solvent (e.g., toluene (B28343) or DMF)

-

Standard Schlenk line and glassware

Procedure:

-

Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add the aryl halide (1.0 eq), this compound (1.1 eq), and the palladium catalyst (2-5 mol%).

-

Solvent Addition: Add the anhydrous and degassed solvent via syringe.

-

Reaction: The reaction mixture is heated to an appropriate temperature (typically 80-110 °C) and stirred until the starting material is consumed, as monitored by TLC or GC-MS.

-

Workup: After cooling to room temperature, the reaction mixture is diluted with an organic solvent and filtered through a pad of celite to remove the palladium catalyst. The filtrate is washed with an aqueous solution of potassium fluoride (B91410) to remove tin byproducts, followed by water and brine.

-

Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel.

Cycloaddition Reactions

This compound can act as a dienophile in Diels-Alder reactions and as a dipolarophile in 1,3-dipolar cycloadditions, providing access to various heterocyclic and carbocyclic frameworks. The trimethylstannyl groups can be retained in the product for further functionalization or removed under specific conditions.

Safety Information

This compound is a toxic and flammable solid.[2] It is fatal if swallowed, in contact with skin, or if inhaled. It is also very toxic to aquatic life with long-lasting effects. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn when handling this compound. All manipulations should be carried out in a well-ventilated fume hood.

Conclusion

This compound is a highly valuable and versatile reagent in organic synthesis. Its ability to participate in a range of reactions, most notably the Stille cross-coupling, makes it an indispensable tool for the construction of complex organic molecules. This guide provides essential information for its safe handling, synthesis, and application in a research setting.

References

"Bis(trimethylstannyl)acetylene" molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(trimethylstannyl)acetylene, also known as 1,2-Bis(trimethylstannyl)ethyne, is an organotin compound with significant applications in organic synthesis and materials science. Its utility is primarily centered around its role in targeted drug delivery systems, where its unique structure allows for precise transport of therapeutic agents.[] This document provides a comprehensive overview of its chemical and physical properties, a detailed synthesis protocol, and a diagram of its synthetic pathway.

Core Data

The fundamental properties of this compound are summarized in the table below, providing a quick reference for researchers.

| Property | Value |

| Molecular Formula | C8H18Sn2[2][3][4] |

| Linear Formula | (CH3)3SnC≡CSn(CH3)3 |

| Molecular Weight | 351.65 g/mol [2][4] |

| CAS Number | 2117-50-2[4] |

| Appearance | White to off-white powder or crystals[2][5] |

| Melting Point | 59-61 °C[2][3][5][6] |

| Boiling Point | 97-98 °C at 16 Torr[3] |

| Solubility | Insoluble in water; soluble in organic solvents like ether and tetrahydrofuran.[3] |

Synthesis Protocol

A common method for the preparation of this compound involves the reaction of trimethyltin (B158744) chloride with an acetylene (B1199291) source. The following protocol is a generalized procedure and should be performed under an inert atmosphere, such as argon, due to the air-sensitive nature of the reagents and product.[3]

Materials:

-

Trimethyltin chloride

-

Acetylene source (e.g., calcium carbide or ethynyl (B1212043) magnesium bromide)

-

Anhydrous solvent (e.g., tetrahydrofuran)

-

Inert atmosphere (Argon or Nitrogen)

-

Standard glassware for air-sensitive reactions

Procedure:

-

Set up a flame-dried, three-necked flask equipped with a condenser, a dropping funnel, and a gas inlet for the inert atmosphere.

-

In the flask, prepare a solution of the acetylene source in the anhydrous solvent.

-

Slowly add a solution of trimethyltin chloride from the dropping funnel to the reaction mixture at a controlled temperature.

-

After the addition is complete, allow the reaction to stir at room temperature for several hours to ensure completion.

-

The reaction mixture is then quenched with a suitable reagent, and the product is extracted with an organic solvent.

-

The organic layers are combined, dried over an anhydrous drying agent (e.g., magnesium sulfate), and the solvent is removed under reduced pressure.

-

The crude product can be purified by recrystallization or sublimation to yield pure this compound as a white solid.

Synthetic Pathway

The synthesis of this compound can be visualized as a two-step process where an acetylenic precursor is sequentially stannylated.

Caption: Synthesis of this compound.

Safety Information

This compound is a hazardous substance and should be handled with extreme care.[3] It is a flammable solid and is fatal if swallowed, inhaled, or in contact with skin.[5] It is also very toxic to aquatic life with long-lasting effects.[3][5] Appropriate personal protective equipment, including gloves, goggles, and a lab coat, should be worn at all times when handling this compound.[3] All work should be conducted in a well-ventilated fume hood.

References

An In-Depth Technical Guide to the Synthesis of Bis(trimethylstannyl)acetylene from Acetylene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of bis(trimethylstannyl)acetylene, a valuable reagent in organic and organometallic chemistry. The primary and most established method for its preparation involves the reaction of a metal acetylide with a trimethyltin (B158744) halide. This guide details the prevalent methodologies, including the in-situ generation of a di-alkali metal acetylide from acetylene (B1199291) gas and a strong base, followed by the addition of trimethyltin chloride.

Core Synthesis Pathway

The fundamental approach to synthesizing this compound involves a two-step process. First, acetylene is deprotonated twice using a strong base to form a dianionic acetylide intermediate. This intermediate then undergoes a nucleophilic substitution reaction with two equivalents of trimethyltin chloride to yield the desired product. The reaction is typically conducted in an inert atmosphere at low temperatures to manage its exothermic nature.

A common and effective method utilizes an organolithium reagent, such as n-butyllithium, in an ethereal solvent like tetrahydrofuran (B95107) (THF). The reaction proceeds as follows:

-

Deprotonation of Acetylene: Acetylene gas is bubbled through a solution of n-butyllithium in THF at low temperatures (typically -78 °C to 0 °C). The strongly basic n-butyllithium abstracts both acidic protons from acetylene, forming dilithium (B8592608) acetylide.

-

Stannylation: Trimethyltin chloride is then added to the solution containing the dilithium acetylide. The acetylide dianion acts as a nucleophile, displacing the chloride ions from two molecules of trimethyltin chloride to form the carbon-tin bonds.

Quantitative Data Summary

| Parameter | Value | Reference |

| Yield | Typically high, though specific yields for the tin compound are not widely reported in general literature. The analogous synthesis of bis(trimethylsilyl)acetylene (B126346) reports yields in the range of 62-75%. | [1] |

| Reactants | Acetylene, n-Butyllithium, Trimethyltin Chloride | |

| Solvent | Tetrahydrofuran (THF) | |

| Reaction Temperature | -78 °C to room temperature | |

| Reaction Time | Several hours |

Experimental Protocol

The following is a detailed experimental protocol adapted from established procedures for the synthesis of analogous compounds, such as bis(trimethylsilyl)acetylene, and general knowledge of organotin chemistry.

Materials:

-

Acetylene gas, purified

-

n-Butyllithium (solution in hexanes, e.g., 2.5 M)

-

Trimethyltin chloride

-

Tetrahydrofuran (THF), anhydrous

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Pentane (B18724) or Hexane, anhydrous

-

Magnesium sulfate (B86663) or Sodium sulfate, anhydrous

-

Standard glassware for inert atmosphere reactions (Schlenk line, nitrogen/argon source, oven-dried glassware)

Procedure:

-

Apparatus Setup: A multi-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet adapter, a thermometer, and a dropping funnel is assembled and flame-dried under a stream of inert gas (nitrogen or argon). The flask is then allowed to cool to room temperature under the inert atmosphere.

-

Reaction Initiation: Anhydrous THF is cannulated into the reaction flask. The flask is cooled to -78 °C using a dry ice/acetone bath.

-

Acetylene Introduction: Purified acetylene gas is bubbled through the cold THF for a period to ensure saturation.

-

Deprotonation: A solution of n-butyllithium in hexanes is added dropwise to the stirred solution of acetylene in THF via the dropping funnel, while maintaining the temperature at -78 °C. A white precipitate of lithium acetylide may form. After the addition is complete, the mixture is allowed to warm slowly to a temperature between -20 °C and 0 °C and stirred for an additional 1-2 hours.

-

Stannylation: The reaction mixture is cooled back to -78 °C. A solution of trimethyltin chloride in anhydrous THF is then added dropwise via the dropping funnel. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours or overnight.

-

Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The resulting mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted with pentane or hexane. The combined organic layers are washed with water and brine, then dried over anhydrous magnesium sulfate or sodium sulfate.

-

Purification: The solvent is removed from the dried organic phase by rotary evaporation. The crude product can be purified by distillation under reduced pressure or by recrystallization from a suitable solvent like pentane at low temperature.

Experimental Workflow

Caption: Workflow for the synthesis of this compound.

Signaling Pathway Diagram (Chemical Transformation)

Caption: Chemical transformation for this compound synthesis.

References

Spectroscopic Profile of Bis(trimethylstannyl)acetylene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(trimethylstannyl)acetylene ((CH₃)₃SnC≡CSn(CH₃)₃) is an organotin compound of interest in organic synthesis and materials science. Its bifunctional nature, with two reactive trimethylstannyl groups flanking an acetylene (B1199291) core, makes it a valuable building block for the construction of complex molecular architectures. A thorough understanding of its spectral characteristics is crucial for its identification, purification, and the monitoring of its reactions. This guide provides a detailed overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectral data for this compound, along with comprehensive experimental protocols for data acquisition.

Spectral Data Summary

Due to the limited availability of directly published spectral data for this compound, the following tables present a combination of reported data for analogous compounds and theoretically predicted values. These serve as a robust guide for the characterization of this compound.

NMR Spectral Data

Table 1: Predicted ¹H, ¹³C, and ¹¹⁹Sn NMR Chemical Shifts and Coupling Constants

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) | Notes |

| ¹H | ~ 0.2 | Singlet with Sn satellites | ²J(¹¹⁹Sn-¹H) ≈ 55-60 Hz | The chemical shift is typical for methyl groups attached to tin. |

| ¹³C (CH₃) | ~ -8 | Singlet with Sn satellites | ¹J(¹¹⁹Sn-¹³C) ≈ 350-380 Hz | The methyl carbons are shielded by the tin atom. |

| ¹³C (C≡C) | ~ 110-120 | Singlet with Sn satellites | ¹J(¹¹⁹Sn-¹³C) ≈ 600-700 Hz | The acetylenic carbons are significantly deshielded compared to the methyl carbons. |

| ¹¹⁹Sn | ~ -80 to -100 | Singlet | - | The chemical shift is relative to tetramethyltin (B1198279) (TMSn). |

IR Spectral Data

Table 2: Predicted Infrared Vibrational Frequencies

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Expected Intensity | Notes |

| C-H stretch (methyl) | 2980 - 2910 | Medium to Strong | Asymmetric and symmetric stretching of the CH₃ groups. |

| C-H bend (methyl) | 1450 - 1380 | Medium | Asymmetric and symmetric bending (scissoring and umbrella) modes. |

| C≡C stretch | ~ 2100 | Very Weak or Absent | Due to the symmetrical substitution of the acetylene, the change in dipole moment during the vibration is minimal, leading to a very weak or unobservable IR absorption. |

| Sn-C stretch | 550 - 500 | Medium to Strong | Stretching vibrations of the tin-carbon bonds. |

Experimental Protocols

Given that this compound is a solid that is sensitive to air and moisture, specialized techniques are required for the preparation of samples for spectroscopic analysis.

NMR Spectroscopy of Air-Sensitive Solids

This protocol outlines the preparation of an NMR sample of an air-sensitive solid compound using a J. Young NMR tube and Schlenk line techniques.

Materials:

-

This compound (5-20 mg)

-

Anhydrous, degassed deuterated solvent (e.g., C₆D₆, CDCl₃) (~0.6 mL)

-

J. Young NMR tube

-

Schlenk line with vacuum and inert gas (N₂ or Ar) manifolds

-

Septa, needles, and syringes

-

Glovebox (optional, but recommended)

Procedure:

-

Drying Glassware: Thoroughly dry the J. Young NMR tube and all other glassware in an oven at >120 °C overnight and allow to cool in a desiccator or under vacuum.

-

Sample Addition (in a glovebox): Inside an inert atmosphere glovebox, weigh the desired amount of this compound directly into the J. Young NMR tube.

-

Sample Addition (on a Schlenk line): If a glovebox is not available, place the solid in a small flask under a positive pressure of inert gas.

-

Solvent Transfer: Draw the required volume of anhydrous, degassed deuterated solvent into a gas-tight syringe.

-

Sample Dissolution:

-

In a glovebox: Add the solvent directly to the NMR tube containing the solid. Seal the tube with the Teflon stopper.

-

On a Schlenk line: Connect the NMR tube to the Schlenk line via an adapter. Evacuate and backfill with inert gas three times. Under a positive flow of inert gas, remove the septum and add the solid. Re-seal and purge. Inject the deuterated solvent via a syringe through a septum.

-

-

Homogenization: Gently agitate the tube to ensure complete dissolution of the solid.

-

Data Acquisition: Once the sample is prepared and sealed, it can be transported to the NMR spectrometer for analysis. Standard ¹H, ¹³C, and ¹¹⁹Sn NMR experiments can then be performed.

ATR-FTIR Spectroscopy of Air-Sensitive Solids

Attenuated Total Reflectance (ATR) is a convenient method for obtaining IR spectra of solid samples with minimal preparation. For air-sensitive compounds, the measurement should be performed quickly or in an inert atmosphere.

Materials:

-

This compound

-

ATR-FTIR spectrometer

-

Glovebox (recommended)

-

Spatula

Procedure:

-

Instrument Preparation: Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.

-

Sample Application (in a glovebox):

-

Place a small amount of the solid sample onto the center of the ATR crystal using a spatula.

-

Lower the ATR press to ensure good contact between the sample and the crystal.

-

Seal the glovebox and transport the entire ATR accessory to the spectrometer if possible, or work quickly to minimize air exposure.

-

-

Sample Application (in open air - for less sensitive samples):

-

Quickly place a small amount of the solid onto the ATR crystal.

-

Immediately lower the press to cover the sample and minimize contact with the atmosphere.

-

-

Data Acquisition: Collect the IR spectrum.

-

Cleaning: After the measurement, carefully clean the ATR crystal and the press with an appropriate solvent and a soft cloth.

Visualizations

The following diagrams illustrate the workflows for the experimental protocols described above.

Caption: Workflow for air-sensitive NMR sample preparation.

Caption: Workflow for ATR-FTIR analysis of a solid sample.

An In-depth Technical Guide to the Safe Handling of Bis(trimethylstannyl)acetylene

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended as a technical guide for informational purposes only and should not be substituted for a formal risk assessment or institutional safety protocols. Always consult the latest Safety Data Sheet (SDS) and your institution's specific safety guidelines before handling any chemical.

Introduction

Bis(trimethylstannyl)acetylene, with the chemical formula C8H18Sn2, is a valuable organotin reagent in organic synthesis.[1] However, like many organotin compounds, it presents significant health and safety risks.[2][3] This guide provides a comprehensive overview of the safety and handling precautions necessary for the use of this compound in a laboratory setting.

Hazard Identification and Classification

This compound is classified as a highly toxic and flammable solid.[4] It is fatal if swallowed, in contact with skin, or if inhaled.[1] This compound is also very toxic to aquatic life with long-lasting effects.[1]

GHS Hazard Classification:

| Hazard Class | Category |

| Acute Toxicity, Oral | Category 2[5] |

| Acute Toxicity, Dermal | Category 2 |

| Acute Toxicity, Inhalation | Category 2 |

| Flammable Solid | Category 1 |

| Hazardous to the Aquatic Environment, Acute Hazard | Category 1 |

| Hazardous to the Aquatic Environment, Chronic Hazard | Category 1 |

Hazard Statements:

-

H228: Flammable solid.

-

H300 + H310 + H330: Fatal if swallowed, in contact with skin or if inhaled.

-

H410: Very toxic to aquatic life with long lasting effects.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided below.

| Property | Value |

| CAS Number | 2117-50-2[5] |

| Molecular Formula | C8H18Sn2[1] |

| Molecular Weight | 351.65 g/mol |

| Appearance | Colorless liquid or solid[1] |

| Melting Point | 59-61 °C[1] |

| Boiling Point | 126-130 °C[6] |

| Solubility | Insoluble in water; soluble in organic solvents like ether and tetrahydrofuran.[1] |

| Volatility | Volatile at room temperature.[1] |

Safe Handling and Storage Protocols

Due to its high toxicity and reactivity, strict adherence to safety protocols is mandatory when handling this compound.

Engineering Controls

-

All work with this compound must be conducted in a certified chemical fume hood with a high level of ventilation.[2]

-

Ensure that a safety shower and eyewash station are readily accessible and in good working order.[7]

Personal Protective Equipment (PPE)

A standard Level C PPE ensemble is recommended for handling organotin compounds.[2] This includes:

-

Respiratory Protection: A full-face or half-mask air-purifying respirator with appropriate cartridges for organic vapors and particulates.[2] A dust mask type N95 (US) or type P2 (EN 143) respirator cartridges are also suggested.[6]

-

Eye and Face Protection: Chemical safety goggles and a face shield are required.[2][7]

-

Skin Protection:

-

Footwear: Steel-toed, chemical-resistant boots are recommended.[2]

Storage

-

Store in a tightly closed, clearly labeled container in a cool, dry, and well-ventilated area.[2]

-

Keep away from strong oxidizing agents.[2]

-

Many organotin reagents are air-sensitive and are supplied in Sure/Seal™ bottles, which require transfer under an inert atmosphere.[2][3]

-

Store as a flammable solid hazardous material (Storage Class Code 4.1B).

Experimental Procedures

The following are generalized protocols for handling this compound. Specific experimental procedures should be developed and reviewed as part of a formal risk assessment.

General Handling

-

Never work alone when handling this compound.[3]

-

Avoid direct contact with skin, eyes, and clothing.[1] Do not breathe dust or vapors.[1]

-

Wash hands and skin thoroughly after handling.[5]

-

Use non-sparking tools and take precautionary measures against static discharge.[8]

Transfer of Reagent (from a Sure/Seal™ bottle)

This procedure should be performed under an inert atmosphere (e.g., argon or nitrogen).

-

Preparation: Ensure all glassware is flame-dried and cooled under an inert atmosphere.[3]

-

Inert Atmosphere: Pierce the septum of the Sure/Seal™ bottle with a needle connected to a Schlenk line supplying an inert gas to maintain a positive pressure.[3]

-

Syringe Preparation: Purge a clean, dry syringe (with a needle of <16 gauge) with the inert gas from the Schlenk line.[3]

-

Withdrawal: Insert the needle of the purged syringe through the septum into the Sure/Seal™ bottle and carefully withdraw the desired amount of the reagent.

-

Transfer: Transfer the reagent to the reaction flask.

-

Cleaning: Immediately rinse the syringe and needle with a suitable dry solvent (e.g., hexanes or toluene) into a designated waste container.[3]

-

Resealing: Cover the puncture holes in the septum with tape and replace the cap. Seal the cap with Parafilm®.[3]

Emergency Procedures

Spills

-

Evacuate the area immediately.

-

Wear appropriate PPE, including respiratory protection.

-

Contain the spill using an inert absorbent material.

-

Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.

-

Decontaminate the spill area with a suitable solvent, followed by soap and water.

First Aid Measures

-

Inhalation: Move the person to fresh air immediately and seek urgent medical attention.[2]

-

Skin Contact: Immediately remove all contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes.[1][2] Seek immediate medical attention.

-

Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][2] Seek immediate medical attention.[2]

-

Ingestion: Do NOT induce vomiting. Seek immediate medical attention.[2]

Waste Disposal

All waste containing this compound must be treated as hazardous waste and disposed of in accordance with institutional and regulatory guidelines.[1][2]

Decontamination of Glassware

Glassware that has been in contact with organotin compounds should be decontaminated before standard washing.

-

Rinse the glassware with a suitable organic solvent (e.g., hexanes or toluene) into a designated organotin waste container.[3]

-

Immerse the rinsed glassware in an oxidizing bath (e.g., commercial bleach or a nitric acid solution) in a fume hood for several hours to oxidize the residual organotin compounds.[2]

-

After the oxidative soak, rinse the glassware with deionized water and then wash using standard laboratory procedures.[2]

-

The decontamination bath should be disposed of as hazardous waste.[2]

Treatment of Liquid Waste

A general procedure for the oxidative treatment of liquid organotin waste to reduce its toxicity is as follows:

-

Dilution: In a chemical fume hood, dilute the concentrated organotin waste with a compatible solvent.[2]

-

Oxidation: Slowly add an oxidizing agent, such as commercial bleach, to the diluted waste while stirring. This reaction can be exothermic, so add the oxidant in small portions and monitor the temperature.[2]

-

Reaction Time: Allow the mixture to react for several hours (overnight is recommended) with continued stirring to ensure complete oxidation.[2]

-

Neutralization: If the resulting solution is acidic or basic, neutralize it to a pH between 6 and 8.[2]

-

Disposal: The treated waste, now containing less toxic inorganic tin compounds, must still be disposed of as hazardous waste in a designated, labeled container.[2]

Visualized Workflows

The following diagrams illustrate key safety and handling workflows for this compound.

Caption: Required Personal Protective Equipment (PPE) workflow.

Caption: Emergency spill response workflow.

Caption: Organotin waste disposal workflow.

References

- 1. chembk.com [chembk.com]

- 2. benchchem.com [benchchem.com]

- 3. delvallelab.weebly.com [delvallelab.weebly.com]

- 4. datasheets.scbt.com [datasheets.scbt.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. This compound 2117-50-2 [sigmaaldrich.com]

- 7. stacks.cdc.gov [stacks.cdc.gov]

- 8. Page loading... [wap.guidechem.com]

An In-depth Technical Guide to the Solubility and Stability of Bis(trimethylstannyl)acetylene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of Bis(trimethylstannyl)acetylene, a versatile organotin reagent. The information is intended to assist researchers, scientists, and professionals in drug development in the safe and effective handling, storage, and application of this compound.

Core Properties

This compound, with the chemical formula C8H18Sn2, is a white to beige crystalline powder.[1] It is a key intermediate in organic synthesis, particularly in the formation of carbon-carbon bonds and the synthesis of complex acetylenic compounds.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C8H18Sn2 | [2] |

| Molar Mass | 351.65 g/mol | [2] |

| Appearance | White to beige crystal powder | [1] |

| Melting Point | 59-61 °C | [1][2][3] |

| Boiling Point | 97-98 °C (at 16 Torr) | [2] |

| 219.3 °C (at 760 mmHg) | [1] | |

| Vapour Pressure | 0.177 mmHg at 25°C | [1] |

| Flash Point | 86.1 °C | [1] |

Solubility Profile

Qualitative Solubility

| Solvent | Solubility | Reference(s) |

| Water | Insoluble | [1][2] |

| Ether | Soluble | [2] |

| Tetrahydrofuran (B95107) (THF) | Soluble | [2] |

| Hexane | Expected to be soluble | |

| Toluene | Expected to be soluble | |

| Dichloromethane | Expected to be soluble |

The solubility in non-polar and weakly polar aprotic solvents is attributed to the non-polar nature of the trimethylstannyl groups. For applications requiring precise concentrations, it is recommended to determine the solubility in the specific solvent and temperature intended for the experiment.

Stability and Reactivity

This compound is an air-sensitive compound and requires careful handling under an inert atmosphere to prevent degradation.[2]

Key Stability Considerations:

-

Air and Moisture: As an air-sensitive compound, it should be handled and stored under an inert atmosphere (e.g., argon or nitrogen). Exposure to air and moisture can lead to hydrolysis of the tin-carbon bond.

-

Thermal Stability: While specific thermal decomposition data is not available, it is advisable to store the compound at cool temperatures and avoid excessive heat.

-

Reactivity with Protic Solvents: Organostannanes can react with protic solvents (e.g., water, alcohols). This reactivity is due to the polarized nature of the Sn-C bond, which can be cleaved by proton sources.

Incompatible Materials:

-

Strong Oxidizing Agents: As with many organometallic compounds, it may react vigorously with strong oxidizing agents.

-

Acids: Protic acids will lead to the cleavage of the tin-carbon bond.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of a metal acetylide with a trimethyltin (B158744) halide. The following is a representative protocol adapted from the synthesis of its silicon analog.

Reaction: 2 (CH₃)₃SnCl + NaC≡CNa → (CH₃)₃SnC≡CSn(CH₃)₃ + 2 NaCl

Materials:

-

Sodium acetylide (or generated in situ from sodium and acetylene)

-

Trimethyltin chloride

-

Anhydrous liquid ammonia (B1221849)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a dry ice condenser, and a gas inlet, add anhydrous liquid ammonia at -78 °C.

-

Slowly add sodium metal to the liquid ammonia with stirring until a persistent blue color is obtained.

-

Bubble dry acetylene (B1199291) gas through the solution until the blue color disappears, indicating the formation of sodium acetylide.

-

To this suspension, add a solution of trimethyltin chloride in anhydrous ether or THF dropwise at -78 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature, allowing the ammonia to evaporate.

-

The remaining slurry is then quenched with a saturated aqueous solution of ammonium (B1175870) chloride.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is then purified by distillation or recrystallization.

Experimental Workflow for Synthesis

Caption: Workflow for the synthesis of this compound.

Handling and Storage of Air-Sensitive Organotin Compounds

Due to its air-sensitive nature, this compound must be handled using appropriate techniques to prevent decomposition.

General Precautions:

-

Inert Atmosphere: All manipulations should be carried out under an inert atmosphere of argon or nitrogen using a Schlenk line or in a glovebox.

-

Dry Glassware and Solvents: All glassware must be thoroughly dried (e.g., flame-dried under vacuum) and solvents should be freshly distilled from an appropriate drying agent.

-

Sure/Seal™ Bottles: For storage and dispensing, Sure/Seal™ bottles are recommended to maintain an inert atmosphere.

-

Syringe and Cannula Techniques: Transfers of the compound or its solutions should be performed using gas-tight syringes or cannulas.

Logical Flow for Handling Air-Sensitive Reagents

Caption: General workflow for handling air-sensitive reagents.

Signaling Pathways and Applications

This compound is not directly involved in biological signaling pathways. Its primary relevance to drug development lies in its utility as a synthetic building block for the creation of complex organic molecules with potential therapeutic applications. For example, it can be used in Stille cross-coupling reactions to introduce an acetylene or a substituted acetylene moiety into a larger molecule.

Conceptual Reaction Pathway

Caption: Conceptual diagram of a Stille cross-coupling reaction.

References

An In-depth Technical Guide to the Chemical Structure and Bonding of Bis(trimethylstannyl)acetylene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure and bonding of bis(trimethylstannyl)acetylene, a versatile organometallic reagent. The document details its molecular architecture, spectroscopic signature, and the theoretical basis of its bonding, alongside practical experimental protocols.

Core Chemical Properties and Structure

This compound, with the linear formula (CH₃)₃SnC≡CSn(CH₃)₃, is a white to off-white crystalline solid.[1][2] It is a key reagent in organometallic synthesis, often utilized for the introduction of the acetylene (B1199291) moiety in various molecular frameworks.

Molecular Structure

Precise experimental determination of the crystal structure of this compound through X-ray crystallography or gas-phase electron diffraction has not been extensively reported in publicly accessible literature. However, significant insights can be drawn from its silicon analog, bis(trimethylsilyl)acetylene, for which crystal structure data is available.[3] The molecule is expected to adopt a linear arrangement of the Sn-C≡C-Sn backbone, a consequence of the sp-hybridization of the acetylenic carbons. The trimethylstannyl groups are anticipated to exhibit a staggered conformation relative to each other to minimize steric hindrance.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 2117-50-2[1][2][4] |

| Molecular Formula | C₈H₁₈Sn₂[4] |

| Molecular Weight | 351.65 g/mol [1][4] |

| Appearance | White to off-white crystalline powder[1] |

| Melting Point | 59-61 °C[1][2] |

| IUPAC Name | Trimethyl[2-(trimethylstannyl)ethynyl]stannane |

Table 2: Postulated Bond Lengths and Angles (Based on Analogy with Bis(trimethylsilyl)acetylene)

| Parameter | Estimated Value |

| Sn-C (acetylenic) | ~2.15 Å |

| C≡C | ~1.21 Å |

| Sn-C (methyl) | ~2.14 Å |

| ∠ Sn-C≡C | ~180° |

| ∠ C-Sn-C (methyl) | ~109.5° |

Note: These values are estimations based on related structures and require experimental verification.

Bonding and Electronic Structure

The bonding in this compound is characterized by a combination of covalent and metallic character. The carbon-carbon triple bond is a strong covalent bond formed from the overlap of one sp hybrid orbital and two p orbitals from each carbon atom. The tin-carbon bonds are polar covalent, with electron density polarized towards the more electronegative carbon atom.

A qualitative molecular orbital diagram would show the formation of σ and π bonds in the C₂ fragment, with the trimethylstannyl groups acting as σ-donors. The interaction between the filled p-orbitals of the acetylenic carbons and the vacant d-orbitals of the tin atoms could lead to a degree of pπ-dπ back-bonding, which would influence the electronic properties of the molecule. A detailed understanding of the electronic structure would necessitate dedicated computational studies, such as Density Functional Theory (DFT) calculations, which are not yet widely available for this specific compound.

Spectroscopic Characterization

Table 3: Anticipated Spectroscopic Data for this compound

| Spectroscopy | Expected Features |

| ¹H NMR | A sharp singlet for the 18 equivalent protons of the trimethylstannyl groups, likely in the region of 0.1-0.3 ppm. Satellites due to coupling with ¹¹⁷Sn and ¹¹⁹Sn isotopes would be observable. |

| ¹³C NMR | Two distinct signals are expected: one for the methyl carbons and another for the acetylenic carbons. The acetylenic carbon signal would likely appear in the range of 100-120 ppm. |

| ¹¹⁹Sn NMR | A single resonance is expected, with a chemical shift that is characteristic of tetraorganotin compounds. |

| IR Spectroscopy | A weak to medium intensity band for the C≡C stretching vibration, expected around 2100-2150 cm⁻¹. Strong bands corresponding to C-H and Sn-C stretching and bending vibrations will also be present. |

| Raman Spectroscopy | A strong, sharp band for the symmetric C≡C stretching vibration, which is often more intense in the Raman spectrum for symmetrical alkynes. |

Experimental Protocols

The following section outlines a plausible experimental protocol for the synthesis and characterization of this compound, based on established methods for similar organotin compounds.

Synthesis of this compound

This procedure is adapted from general methods for the synthesis of organotin acetylides.

Objective: To synthesize this compound from acetylene and trimethyltin (B158744) chloride.

Materials:

-

Acetylene gas

-

n-Butyllithium (in hexanes)

-

Trimethyltin chloride

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

-

Anhydrous hexane (B92381)

-

Deionized water

-

Anhydrous magnesium sulfate

-

Schlenk line and glassware

-

Magnetic stirrer and stir bars

Procedure:

-

Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a gas inlet adapter, a dropping funnel, and a rubber septum under an inert atmosphere (argon or nitrogen) using a Schlenk line.

-

Solvent Introduction: Add anhydrous diethyl ether or THF to the reaction flask via a cannula. Cool the flask to -78 °C using a dry ice/acetone bath.

-

Acetylene Introduction: Bubble acetylene gas through the cold solvent for approximately 30 minutes to ensure saturation.

-

Deprotonation: Slowly add a solution of n-butyllithium in hexanes to the stirred solution via the dropping funnel. The addition should be controlled to maintain the temperature below -60 °C. A white precipitate of lithium acetylide will form.

-

Reaction with Trimethyltin Chloride: After the addition of n-butyllithium is complete, slowly add a solution of trimethyltin chloride in anhydrous diethyl ether or THF to the reaction mixture. Maintain the temperature at -78 °C during the addition.

-

Warming and Quenching: Allow the reaction mixture to slowly warm to room temperature and stir overnight. Carefully quench the reaction by the slow addition of deionized water.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with diethyl ether or hexane.

-

Drying and Evaporation: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the solution and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent such as hexane or by sublimation under vacuum to yield this compound as a white solid.

Diagram 1: Synthesis Workflow

Caption: A flowchart illustrating the key steps in the synthesis of this compound.

Safety and Handling

This compound is a toxic and flammable solid.[2] It should be handled in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. In case of accidental exposure, seek immediate medical attention. Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area away from sources of ignition.

Conclusion

This compound is a valuable building block in organic and organometallic chemistry. While detailed experimental data on its structure and bonding are still emerging, its chemical properties and reactivity can be largely understood through analogy with related compounds and fundamental chemical principles. Further research, particularly high-resolution structural studies and computational analyses, will undoubtedly provide a more refined understanding of this important molecule.

References

An In-depth Technical Guide to the Thermochemical Properties of Bis(trimethylstannyl)acetylene

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the thermochemical properties of Bis(trimethylstannyl)acetylene. Due to a lack of direct experimental data for this specific compound, this document synthesizes information from analogous compounds, computational studies, and established principles of organometallic thermochemistry. It outlines detailed experimental protocols for the determination of key thermochemical parameters and provides estimated values to guide future research. This guide is intended for researchers and professionals in chemistry and drug development who require an understanding of the energetic characteristics of organotin compounds.

Introduction

This compound, with the chemical formula ((CH₃)₃Sn)₂C₂, is an organotin compound featuring two trimethyltin (B158744) groups attached to an acetylene (B1199291) linker. Organotin compounds are of significant interest in organic synthesis and materials science due to the unique reactivity of the carbon-tin bond.[1][2] A thorough understanding of the thermochemical properties of these compounds is crucial for predicting their stability, reactivity, and for the design of synthetic routes and industrial processes.

This guide addresses the current gap in the literature regarding the experimentally determined thermochemical data for this compound. It provides a framework for understanding its energetic properties through estimations based on related compounds and outlines the necessary experimental procedures for their precise measurement.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₈H₁₈Sn₂ | |

| Molecular Weight | 351.65 g/mol | |

| Appearance | White to beige crystalline powder | |

| Melting Point | 59-61 °C | |

| Solubility | Insoluble in water; soluble in organic solvents like ether and tetrahydrofuran (B95107).[3] | [3] |

Estimated Thermochemical Data

In the absence of direct experimental values, the following thermochemical data for this compound are estimated based on computational studies of similar organotin compounds and known bond energy values. These values should be considered provisional and require experimental verification.

| Thermochemical Property | Estimated Value (kJ/mol) | Basis of Estimation |

| Standard Enthalpy of Formation (ΔHᵮ°) | Not available | Direct experimental determination is required. |

| Sn-C(sp) Bond Dissociation Enthalpy | ~320 - 350 | Based on computational studies of Me₃Sn-X compounds, where X is an organic substituent. The Sn-C bond strength is influenced by the hybridization of the carbon atom.[3] |

| Sn-C(methyl) Bond Dissociation Enthalpy | ~310 - 330 | Based on computational studies of various trimethyltin compounds.[3] |

| C≡C Bond Dissociation Enthalpy | ~960 | This value is for a typical carbon-carbon triple bond and is expected to be similar in this molecule. |

Note: The Standard Enthalpy of Formation (ΔHᵮ°) is a critical value that requires experimental determination through techniques like combustion or reaction calorimetry.

Experimental Protocols for Thermochemical Analysis

The determination of the thermochemical properties of organometallic compounds like this compound requires specialized experimental techniques. The primary methods are combustion calorimetry and reaction-solution calorimetry.[4][5]

Combustion Calorimetry

Combustion calorimetry is a fundamental technique for determining the standard enthalpy of formation of organic and organometallic compounds.[6] For organotin compounds, special considerations are necessary due to the formation of solid combustion products (tin oxides).[5]

Objective: To determine the standard enthalpy of combustion (ΔH_c°) of this compound, from which the standard enthalpy of formation (ΔH_f°) can be calculated.

Methodology:

-

Sample Preparation: A precisely weighed sample of high-purity this compound is placed in a crucible within a constant-volume bomb calorimeter. A known amount of a combustion aid, such as benzoic acid, may be used to ensure complete combustion.

-

Calorimeter Setup: The bomb is sealed and pressurized with a known excess of pure oxygen (typically around 3 MPa). The bomb is then submerged in a precisely measured quantity of water in the calorimeter. The entire system is allowed to reach thermal equilibrium.

-

Ignition and Data Acquisition: The sample is ignited electrically. The temperature of the water in the calorimeter is monitored with high precision as a function of time before, during, and after the combustion reaction.

-

Analysis of Products: After the reaction, the gaseous products are analyzed for carbon dioxide (and potentially carbon monoxide to ensure complete combustion). The solid residue (tin oxide) is collected and analyzed to determine its stoichiometry.

-

Calculations: The heat released during combustion is calculated from the temperature rise of the calorimeter and its known heat capacity. Corrections are applied for the heat of combustion of the fuse wire and any auxiliary substances, as well as for the formation of nitric acid from residual nitrogen in the bomb.[7] The standard enthalpy of combustion is then determined, and using Hess's Law and the known standard enthalpies of formation of the combustion products (CO₂, H₂O, and the specific tin oxide formed), the standard enthalpy of formation of this compound is calculated.

Reaction-Solution Calorimetry

Reaction-solution calorimetry is an alternative method that can be used to determine the enthalpy of formation, particularly when combustion calorimetry is not feasible or yields complex product mixtures.[5]

Objective: To measure the enthalpy change of a well-defined reaction involving this compound and to use this value to calculate its enthalpy of formation.

Methodology:

-

Reaction Selection: A suitable reaction is chosen where this compound reacts with other reagents to form products with well-established enthalpies of formation. An example could be a halogenation reaction.

-

Calorimeter Setup: A reaction calorimeter, which allows for the controlled mixing of reactants and precise measurement of the resulting temperature change, is used. The calorimeter is filled with a suitable solvent and one of the reactants. The system is brought to a constant temperature.

-

Reaction Initiation and Data Logging: The second reactant is introduced into the calorimeter to initiate the reaction. The temperature of the solution is recorded over time until the reaction is complete and the temperature has stabilized.

-

Calibration: The heat capacity of the calorimeter and its contents is determined by a separate electrical calibration experiment or by performing a reaction with a known enthalpy change.

-

Calculation: The enthalpy of the reaction is calculated from the observed temperature change and the heat capacity of the system. Using Hess's Law and the known enthalpies of formation of all other reactants and products, the enthalpy of formation of this compound can be determined.

Synthesis Protocol

A general and reliable method for the synthesis of this compound involves the reaction of a metal acetylide with trimethyltin chloride.[3]

Reaction: 2 (CH₃)₃SnCl + Li₂C₂ → ((CH₃)₃Sn)₂C₂ + 2 LiCl

Materials and Equipment:

-

Anhydrous solvent (e.g., tetrahydrofuran or diethyl ether)

-

Acetylene gas or a suitable acetylene precursor

-

n-Butyllithium (n-BuLi) solution in hexanes

-

Trimethyltin chloride ((CH₃)₃SnCl)

-

Schlenk line or glovebox for inert atmosphere operations

-

Reaction flask, dropping funnel, and condenser

-

Magnetic stirrer and heating mantle

Procedure:

-

Preparation of Lithium Acetylide: Under an inert atmosphere (e.g., argon or nitrogen), a solution of n-butyllithium in an anhydrous solvent is cooled in a reaction flask. Acetylene gas is bubbled through the solution, or a suitable acetylene precursor is added, to form a suspension of lithium acetylide.

-

Reaction with Trimethyltin Chloride: A solution of trimethyltin chloride in the same anhydrous solvent is added dropwise to the cooled suspension of lithium acetylide with vigorous stirring.

-

Reaction Work-up: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours. The reaction is then quenched by the careful addition of water or a saturated aqueous solution of ammonium (B1175870) chloride.

-

Isolation and Purification: The organic layer is separated, and the aqueous layer is extracted with an organic solvent. The combined organic extracts are dried over an anhydrous salt (e.g., magnesium sulfate), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by distillation or recrystallization to yield pure this compound.

Visualizations

The following diagrams illustrate the logical workflows for the experimental determination of thermochemical properties and the synthesis of this compound.

Caption: Experimental workflows for determining the enthalpy of formation.

Caption: General synthesis workflow for this compound.

Conclusion

This technical guide has synthesized the available information on this compound and provided a comprehensive framework for understanding its thermochemical properties. While direct experimental data remains elusive, the estimated values and detailed experimental protocols presented herein offer a valuable resource for researchers. The successful determination of the thermochemical properties of this compound will contribute to a deeper understanding of organotin chemistry and facilitate its application in various fields of chemical science.

References

- 1. Organotin chemistry - Wikipedia [en.wikipedia.org]

- 2. gelest.com [gelest.com]

- 3. researchgate.net [researchgate.net]

- 4. ia801702.us.archive.org [ia801702.us.archive.org]

- 5. Organometallic Thermochemistry Database [webbook.nist.gov]

- 6. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 7. Corrections to standard state in combustion calorimetry: an update and a web-based tool - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Discovery and History of Bis(trimethylstannyl)acetylene

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(trimethylstannyl)acetylene, a member of the organotin acetylene (B1199291) family, has emerged as a versatile and valuable reagent in modern organic synthesis. Its unique structural and reactive properties have made it an important building block for the construction of complex molecular architectures, including those with potential applications in drug discovery and materials science. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and key applications of this compound, with a focus on its relevance to researchers and professionals in the field of drug development.

Historical Context and Discovery

The exploration of organotin chemistry dates back to the mid-19th century. However, the synthesis and study of highly functionalized reagents like this compound are a more recent development, driven by the growing demand for sophisticated tools in organic synthesis. Early research in the mid-20th century by pioneers in organotin chemistry, such as J.G.A. Luijten and G.J.M. van der Kerk, laid the fundamental groundwork for the synthesis and understanding of organotin compounds, including organotin acetylides. Their work, often published in journals like Recueil des Travaux Chimiques des Pays-Bas, was instrumental in establishing the preparative methods and exploring the reactivity of these compounds.

While the exact first synthesis of this compound is not definitively documented in a single landmark paper, its preparation follows from the general methods developed during this period for analogous organotin acetylides. The primary and most established synthetic route involves the reaction of a metal acetylide with a trimethyltin (B158744) halide.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| CAS Number | 2117-50-2 |

| Molecular Formula | C₈H₁₈Sn₂ |

| Molecular Weight | 351.65 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 59-61 °C |

Synthesis of this compound

The most common and historically significant method for the synthesis of this compound is the reaction of a dimetal acetylide with two equivalents of trimethyltin chloride.

Experimental Protocol: Synthesis from Acetylene

This protocol outlines a general procedure for the laboratory-scale synthesis of this compound.

Materials:

-

Acetylene gas

-

Strong base (e.g., sodium amide in liquid ammonia (B1221849) or an organolithium reagent like n-butyllithium in an ethereal solvent)

-

Trimethyltin chloride

-

Anhydrous ethereal solvent (e.g., diethyl ether, tetrahydrofuran)

-

Liquid ammonia (if using sodium amide)

Procedure:

-

Generation of the Acetylide Dianion: In a flame-dried, three-necked flask equipped with a gas inlet, a mechanical stirrer, and a condenser, the acetylide dianion is generated in situ.

-

Using Sodium Amide in Liquid Ammonia: Condensed liquid ammonia is treated with a catalytic amount of an iron(III) salt, followed by the portion-wise addition of sodium metal until a persistent blue color is observed. Acetylene gas is then bubbled through the solution until the blue color disappears, indicating the formation of sodium acetylide. Further reaction with sodium amide generates the disodium (B8443419) acetylide.

-

Using Organolithium Reagent: A solution of acetylene in an anhydrous ethereal solvent at low temperature (e.g., -78 °C) is treated with two equivalents of an organolithium reagent, such as n-butyllithium.

-

-

Reaction with Trimethyltin Chloride: To the freshly prepared solution of the acetylide dianion, two equivalents of trimethyltin chloride, dissolved in an anhydrous ethereal solvent, are added dropwise at a low temperature to control the exothermic reaction.

-

Work-up and Purification: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours. The reaction is then quenched by the careful addition of a saturated aqueous solution of ammonium (B1175870) chloride. The organic layer is separated, and the aqueous layer is extracted with an ethereal solvent. The combined organic layers are dried over an anhydrous salt (e.g., magnesium sulfate), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization or sublimation to afford this compound as a white crystalline solid.

Spectroscopic Data

The structural characterization of this compound relies on various spectroscopic techniques. The following table summarizes the expected and reported spectroscopic data.

| Spectroscopic Technique | Key Features |

| ¹H NMR | A single sharp singlet for the 18 equivalent protons of the two trimethylstannyl groups. The chemical shift is typically observed in the region of δ 0.2-0.4 ppm, with satellite peaks due to coupling with ¹¹⁷Sn and ¹¹⁹Sn isotopes. |

| ¹³C NMR | Two distinct signals are expected: one for the methyl carbons of the trimethylstannyl groups and another for the acetylenic carbons. |

| ¹¹⁹Sn NMR | A single resonance is expected, with a chemical shift that is characteristic of tetraorganotin compounds. |

| Mass Spectrometry (EI) | The mass spectrum would show the molecular ion peak (M⁺) and characteristic fragmentation patterns involving the loss of methyl groups and the cleavage of the tin-carbon bonds. |

| Infrared (IR) Spectroscopy | A characteristic absorption band for the C≡C triple bond stretching vibration is expected in the region of 2100-2200 cm⁻¹. |

Applications in Organic Synthesis and Drug Development

This compound serves as a valuable "acetylene synthon" in a variety of organic transformations, most notably in palladium-catalyzed cross-coupling reactions such as the Stille coupling. This reaction allows for the formation of new carbon-carbon bonds under mild conditions and with high functional group tolerance, making it a powerful tool in the synthesis of complex molecules, including natural products and potential drug candidates.

In the context of drug development, the acetylene moiety is a recognized structural feature in a wide range of therapeutic agents. Its linear geometry can act as a rigid linker or spacer within a molecule, influencing its conformation and interaction with biological targets. This compound provides a convenient and efficient way to introduce this important functional group.

Stille Coupling Reactions

The Stille coupling reaction involves the palladium-catalyzed reaction of an organostannane with an organic halide or triflate. This compound can be used to introduce the acetylene unit in a single step or sequentially to create unsymmetrical alkynes.

The utility of this methodology is highlighted in the synthesis of various natural products and biologically active compounds where the introduction of an acetylenic linker is a key step. For instance, in the synthesis of enediyne antibiotics or other complex polyketides, the precise and controlled formation of carbon-carbon bonds is crucial, and the Stille coupling with reagents like this compound offers a reliable solution.

Conclusion

This compound, a product of the foundational work in organotin chemistry, has become an indispensable tool for synthetic chemists. Its straightforward synthesis, well-defined reactivity, and stability make it a superior alternative to gaseous acetylene in many applications. For researchers and professionals in drug development, its role in the construction of complex molecular frameworks through reactions like the Stille coupling provides a powerful strategy for the synthesis of novel therapeutic agents. The continued exploration of its reactivity and applications promises to further solidify its importance in the field of organic synthesis.

Bis(trimethylstannyl)acetylene: A Versatile Precursor in Modern Organometallic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Bis(trimethylstannyl)acetylene (BTMSA) has emerged as a crucial and highly versatile building block in organometallic chemistry. Its unique structure, featuring a reactive carbon-carbon triple bond flanked by two trimethylstannyl groups, allows for a diverse range of chemical transformations. This guide provides a comprehensive overview of BTMSA, including its synthesis, physical and spectroscopic properties, and its extensive applications as a precursor in the synthesis of novel organometallic complexes and organic molecules. Detailed experimental protocols for its synthesis and key reactions are provided, along with quantitative data and visual representations of reaction pathways to facilitate understanding and application in research and development.

Core Properties of this compound

BTMSA is a white crystalline solid at room temperature.[1] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| Chemical Formula | C₈H₁₈Sn₂ | |

| Molecular Weight | 351.65 g/mol | |

| Appearance | White crystalline solid | [1] |

| Melting Point | 59-61 °C | [1][2] |

| Linear Formula | (CH₃)₃SnC≡CSn(CH₃)₃ | |

| CAS Number | 2117-50-2 | [3] |

| Solubility | Soluble in organic solvents like ether and tetrahydrofuran (B95107); insoluble in water. | [1] |

Spectroscopic Data:

-

¹H NMR: A single sharp resonance for the methyl protons on the tin atoms.

-

¹³C NMR: Resonances for the methyl carbons and the acetylenic carbons.

-

¹¹⁹Sn NMR: A characteristic chemical shift confirming the tin environment.

-

IR Spectroscopy: A characteristic absorption for the C≡C triple bond.

Synthesis of this compound

The synthesis of this compound can be achieved through the reaction of a suitable acetylide precursor with a trimethyltin (B158744) halide. While a definitive, detailed protocol is not consistently reported across all literature, a general and reliable method involves the in-situ preparation of sodium acetylide followed by its reaction with trimethyltin chloride.

Experimental Protocol: Synthesis of this compound

Materials:

-

Sodium amide (NaNH₂)

-

Acetylene (B1199291) gas (purified)

-

Liquid ammonia (B1221849) (anhydrous)

-

Trimethyltin chloride ((CH₃)₃SnCl)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Standard Schlenk line and glassware for inert atmosphere chemistry

Procedure:

-

Preparation of Sodium Acetylide: In a three-necked flask equipped with a gas inlet, a mechanical stirrer, and a dry ice condenser, place a suspension of sodium amide in anhydrous liquid ammonia. Bubble purified acetylene gas through the suspension. The completion of the reaction is indicated by a color change.

-

Reaction with Trimethyltin Chloride: To the freshly prepared suspension of sodium acetylide in liquid ammonia, add a solution of trimethyltin chloride in anhydrous diethyl ether or THF dropwise at low temperature (-78 °C).

-

Workup: After the addition is complete, allow the reaction mixture to slowly warm to room temperature to evaporate the liquid ammonia. The remaining slurry is then treated with water to quench any unreacted sodium acetylide. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent such as hexane (B92381) or by sublimation to yield pure this compound.

Safety Precautions:

This compound is toxic and should be handled with care in a well-ventilated fume hood.[1] Appropriate personal protective equipment, including gloves and safety glasses, should be worn at all times. Organotin compounds can be harmful to the environment and should be disposed of as hazardous waste.[1]

Applications in Organometallic Chemistry

This compound serves as a versatile precursor for the synthesis of a wide array of organometallic compounds, particularly metal-alkynyl complexes and polynuclear structures.[4]

Precursor to Metal-Alkynyl Complexes

BTMSA is widely used to introduce the acetylene moiety into metal complexes. The trimethylstannyl groups can be readily cleaved by various metal halides or complexes, leading to the formation of metal-acetylide bonds.

General Reaction Pathway:

Caption: General reaction of BTMSA with a metal halide.

This methodology has been successfully employed for the synthesis of complexes with various transition metals, including platinum and palladium.[5]

Stille Cross-Coupling Reactions

The trimethylstannyl groups in BTMSA make it an excellent substrate for Stille cross-coupling reactions.[6] This palladium-catalyzed reaction allows for the formation of carbon-carbon bonds by coupling the acetylenic core with organic halides.

Experimental Workflow for Stille Coupling:

Caption: Workflow for a Stille cross-coupling reaction.

Table 2: Examples of Stille Cross-Coupling Reactions with BTMSA Analogs

| Organic Halide | Catalyst | Product | Yield (%) | Reference(s) |

| Aryl Iodide | Pd(PPh₃)₄ | Symmetric Diarylacetylene | High | [6] |

| Brominated Naphthalene Diimides | PdCl₂(PPh₃)₂ | Alkyne-linked NDI Polymer | Not specified | [6] |

Synthesis of Polynuclear Complexes

The bifunctional nature of BTMSA makes it an ideal linker for the construction of polynuclear metal complexes.[7] By reacting with two equivalents of a metal precursor, BTMSA can bridge two metal centers, leading to the formation of dimeric or polymeric structures with interesting electronic and material properties.

Logical Relationship in Polynuclear Complex Formation:

Caption: Stepwise formation of a dinuclear complex.

Conclusion

This compound is a cornerstone reagent in organometallic synthesis, offering a reliable and versatile platform for the introduction of the acetylene functionality and the construction of complex molecular architectures. Its utility in the synthesis of metal-alkynyl complexes, participation in Stille cross-coupling reactions, and its role as a linker for polynuclear structures highlight its significance in academic research and industrial applications, including drug development and materials science. The experimental protocols and data presented in this guide are intended to provide a solid foundation for researchers to explore the full potential of this remarkable precursor.

References

- 1. chembk.com [chembk.com]

- 2. 双(三甲基锡)乙炔 | Sigma-Aldrich [sigmaaldrich.com]

- 3. scbt.com [scbt.com]

- 4. Bis(trimethylsilyl)acetylene | C8H18Si2 | CID 84564 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. rsc.org [rsc.org]

- 7. Advantages of Group 4 Metallocene Bis(trimethylsilyl)acetylene Complexes as Metallocene Sources Towards Other Synthetically used Systems - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: "Bis(trimethylstannyl)acetylene" in Stille Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(trimethylstannyl)acetylene is a highly versatile and efficient bifunctional reagent in palladium-catalyzed Stille coupling reactions. Its structure, featuring two trimethylstannyl groups attached to an acetylene (B1199291) core, allows for sequential or double cross-coupling reactions, making it an invaluable building block for the synthesis of a wide array of organic molecules. This reagent serves as a stable and safer surrogate for gaseous acetylene, offering controlled reactivity for the introduction of an ethynylene linker.[1] Its applications are extensive, ranging from the synthesis of symmetrical and unsymmetrical diarylalkynes to the construction of complex conjugated polymers and macrocycles, which are of significant interest in materials science and pharmaceutical development.[2][3]

The Stille reaction itself is a powerful carbon-carbon bond-forming reaction that couples an organotin compound with an organic electrophile, typically an organohalide or triflate, in the presence of a palladium catalyst.[4] The reaction is renowned for its tolerance of a wide variety of functional groups, mild reaction conditions, and stereospecificity, making it a cornerstone of modern organic synthesis.[4]